Dmrie

Description

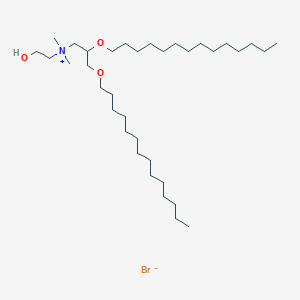

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

153312-64-2 |

|---|---|

Molecular Formula |

C35H74BrNO3 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WALUVDCNGPQPOD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |

Synonyms |

(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |

Origin of Product |

United States |

Foundational & Exploratory

DMRIE Transfection Reagent: A Technical Guide for Researchers

For Immediate Release

An in-depth analysis of the DMRIE transfection reagent, a cationic liposome formulation, reveals its core functionalities and optimal applications for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in the transfection of nucleic acids into eukaryotic cells, with a particular focus on suspension cell lines.

Core Principles of this compound Transfection Reagent

This compound-C is a liposomal formulation composed of a 1:1 molar ratio of the cationic lipid 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide (this compound) and cholesterol.[1][2][3] This composition is particularly effective for the delivery of DNA and RNA into a variety of eukaryotic cells, showing notable success with suspension cells such as lymphoid-derived cell lines.[1][2][3]

The reagent functions on the principle of electrostatic interactions. The positively charged cationic lipid component of the liposomes forms a complex with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This resulting liposome-nucleic acid complex, often referred to as a "lipoplex," possesses a net positive charge, facilitating its interaction with the negatively charged cell surface.

Mechanism of Action

The transfection process mediated by this compound-C involves several key steps. Initially, the cationic liposomes and nucleic acids are diluted separately in a serum-free medium before being combined to form the lipoplex. This complex is then introduced to the cells.

The primary mode of entry into the cell is through endocytosis. Once inside, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For RNA, cytoplasmic release is sufficient for its function. However, for DNA, it must then be transported into the nucleus for transcription to occur.

dot

Quantitative Data Summary

While specific quantitative data for transfection efficiency and cytotoxicity can vary significantly between cell lines and experimental conditions, the following tables provide an overview of typical performance characteristics of this compound-C.

Table 1: Transfection Efficiency of this compound-C in Suspension Cell Lines

| Cell Line | Nucleic Acid | Reporter Gene | Typical Transfection Efficiency |

| Jurkat | Plasmid DNA | CAT | High |

| MOLT-4 | Plasmid DNA | CAT | High |

| K-562 | Plasmid DNA | CAT | Moderate |

| KG-1 | Plasmid DNA | CAT | Moderate |

| Huh7 | Viral RNA | Luciferase | Effective |

Note: Efficiency is based on graphical data from a study where 1x10^6 cells were transfected with 1 µg of pCMV.SPORT-CAT DNA using this compound-C. "High" and "Moderate" are qualitative descriptors based on the graphical representation in the cited source.[1][4][5]

Table 2: General Cytotoxicity Profile of Cationic Lipids

| Assay | Endpoint | General Observation |

| MTT Assay | Cell Viability | Dose-dependent cytotoxicity is expected. Optimization of reagent concentration is crucial to balance efficiency and viability. |

| Trypan Blue Exclusion | Cell Viability | Higher concentrations of cationic lipids can lead to a decrease in the percentage of viable cells. |

Experimental Protocols

DNA Transfection of Suspension Cells (6-well format)

This protocol is adapted for the transfection of suspension cell lines such as Jurkat, MOLT-4, K-562, and KG-1.[1]

Materials:

-

This compound-C Reagent

-

Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

-

Plasmid DNA (e.g., 1 µg/µl)

-

Suspension cells in logarithmic growth phase

-

6-well tissue culture plates

-

Sterile polystyrene tubes

Procedure:

-

Cell Preparation: On the day of transfection, ensure cells are in the mid-logarithmic phase of growth.

-

Complex Formation: a. For each transfection, dilute 1-4 µg of plasmid DNA into 500 µL of serum-free medium in a polystyrene tube. b. In a separate tube, dilute 2-12 µL of this compound-C reagent into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow lipoplex formation.

-

Transfection: a. While complexes are forming, prepare the cells by centrifuging and resuspending them in serum-free medium. b. Aliquot approximately 1 x 10^6 cells per well of a 6-well plate. c. Add the 1 mL of lipoplex-containing medium to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

-

Post-Transfection: a. Add 1 mL of growth medium containing 20% fetal bovine serum to each well without removing the transfection mixture. b. For Jurkat and MOLT-4 cells, consider adding 1 µg/mL PMA and 50 ng/mL PHA to enhance promoter activity. For K-562 and KG-1 cells, PMA alone may be used. c. Assay for transgene expression 24-48 hours post-transfection.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Selection of an optimal RNA transfection reagent and comparison to electroporation for the delivery of viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMRIE: Chemical Structure, Properties, and Applications in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid 1,2-dimyristoyl-rac-glycero-3-ethylphosphocholine (DMRIE), a widely utilized tool in non-viral gene delivery. This document details its chemical structure, physicochemical and biological properties, and provides established protocols for its use in research settings.

Core Chemical and Physical Properties

This compound, systematically named N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide, is a cationic lipid integral to the formulation of liposomes for the transfection of nucleic acids into eukaryotic cells. Its amphipathic nature, characterized by a hydrophilic headgroup and two hydrophobic myristoyl tails, facilitates the formation of lipoplexes with negatively charged DNA and RNA.

| Property | Value | Reference |

| Systematic Name | N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)propan-1-aminium bromide | [1] |

| Molecular Formula | C₃₅H₇₄BrNO₃ | [1] |

| Molecular Weight | 636.89 g/mol | [1] |

| Melting Point | Not available | |

| Critical Micelle Concentration (CMC) | Not available | |

| pKa (estimated) | ~6.2 - 6.5 | [2][3][4] |

Biological Properties: Transfection Efficiency and Cytotoxicity

This compound is most commonly used in a 1:1 molar ratio with cholesterol to form the commercially available transfection reagent, this compound-C. This formulation enhances the stability of the lipoplexes and improves transfection efficiency. This compound-based lipoplexes are particularly effective for transfecting suspension cells, a notoriously challenging cell type for non-viral gene delivery methods.

Transfection Efficiency

The efficiency of this compound-mediated transfection is cell-type dependent. Below is a summary of reported transfection efficiencies in various cell lines. It is important to note that transfection efficiency can be significantly influenced by experimental conditions such as the lipid-to-DNA ratio, cell density, and the presence of serum.

| Cell Line | Cell Type | Transfection Efficiency | Reference |

| Jurkat | Human T lymphocyte | ~30-32% | [3][5] |

| MOLT-4 | Human T lymphoblast | High (qualitative) | [6][7] |

| KG-1 | Human acute myelogenous leukemia | Moderate (qualitative) | [6][7] |

| K-562 | Human chronic myelogenous leukemia | Moderate (qualitative) | [6][7] |

| HEK293 | Human embryonic kidney | >70% | [8] |

| HeLa | Human cervical carcinoma | ~67% | [9] |

| A549 | Human lung carcinoma | >80% (with optimized reagent) | [10] |

Cytotoxicity

Like most cationic lipids, this compound can exhibit dose-dependent cytotoxicity. The positive charge of the lipid can interact with and disrupt cellular membranes, leading to cell death. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. While specific IC50 values for this compound are not widely published, it is generally recommended to optimize the concentration of the transfection reagent to achieve a balance between high transfection efficiency and minimal cytotoxicity.

| Cell Line | IC50 | Reference |

| Jurkat | Not available | |

| HEK293 | Not available | |

| HeLa | Not available | |

| A549 | Not available |

Experimental Protocols

Preparation of this compound-DOPE Liposomes by Lipid Film Hydration

This protocol describes the preparation of liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.

Materials:

-

This compound powder

-

DOPE in chloroform

-

Chloroform

-

Sterile, nuclease-free water or desired buffer (e.g., PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation:

-

In a clean round-bottom flask, add the desired amounts of this compound and DOPE. A common molar ratio is 1:1.

-

Dissolve the lipids in chloroform to ensure a homogenous mixture.

-

-

Lipid Film Formation:

-

Attach the flask to a rotary evaporator.

-

Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume will depend on the desired final lipid concentration.

-

Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.

-

-

Sonication:

-

To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes. The solution should become less turbid.

-

-

Extrusion (Optional but Recommended):

-

For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Pass the suspension through the extruder 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

-

Figure 1. Workflow for the preparation of this compound-based liposomes using the lipid film hydration method.

General Protocol for Transient Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format using a pre-formed this compound-based liposome formulation (e.g., this compound-C). Optimization is crucial for each cell line and plasmid combination.

Materials:

-

Adherent cells (e.g., HeLa, HEK293, A549)

-

Complete growth medium with and without serum

-

Serum-free medium (e.g., Opti-MEM™ I)

-

Plasmid DNA (high purity)

-

This compound-based transfection reagent (e.g., this compound-C)

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Complex Formation:

-

In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in serum-free medium to a final volume of 250 µL.

-

In a separate sterile microcentrifuge tube, dilute the this compound-based transfection reagent in serum-free medium to a final volume of 250 µL. The optimal amount of transfection reagent should be determined by titration (e.g., 2-10 µL).

-

Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Gently aspirate the growth medium from the cells and wash once with serum-free medium.

-

Add the 500 µL of the lipoplex mixture dropwise to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, add complete growth medium containing serum to the cells. Alternatively, the lipoplex-containing medium can be replaced with fresh complete growth medium.

-

Incubate the cells for 24-72 hours before assaying for gene expression.

-

Figure 2. A typical workflow for the transient transfection of adherent cells using this compound-based reagents.

Mechanism of Action: Intracellular Trafficking and Signaling

The delivery of nucleic acids into the cell nucleus via this compound-based lipoplexes is a multi-step process.

-

Lipoplex Formation: The positively charged this compound lipids electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles called lipoplexes.

-

Cellular Uptake: These lipoplexes interact with the negatively charged cell surface and are internalized primarily through endocytosis.[11]

-

Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to play a role. The tertiary amine in the this compound headgroup can become protonated in the acidic environment of the late endosome, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm. Another proposed mechanism involves the fusion of the cationic lipid-based lipoplex with the anionic lipids of the endosomal membrane, leading to the release of the nucleic acid cargo.[5][11][12]

-

Nuclear Entry: The released nucleic acid must then traverse the cytoplasm and enter the nucleus for transcription to occur.

The introduction of foreign nucleic acids and the interaction of cationic lipids with cellular membranes can trigger innate immune responses. Cationic lipids, including those structurally similar to this compound, have been shown to activate Toll-like receptors (TLRs), particularly TLR2 and TLR4, as well as the NLRP3 inflammasome.[13][14] This activation can lead to the production of pro-inflammatory cytokines and interferons through the MyD88-dependent and TRIF-dependent signaling pathways.

Figure 3. Simplified signaling pathway illustrating the cellular uptake and subsequent immune response activation by this compound-based lipoplexes.

References

- 1. medkoo.com [medkoo.com]

- 2. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jurkat Cells | Cell Lines | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 5. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biontex.com [biontex.com]

- 10. Breaking the Transfection Barrier in A549 Cells: Essential Techniques for Robust Gene Expression [procellsystem.com]

- 11. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Transfection Protocol - A549 CELL LINE [a549.com]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. Transfection Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Cellular Mechanism of Action of DMRIE

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) is a cationic lipid that has become an important tool for non-viral gene delivery in eukaryotic cells.[1][2] Often formulated with cholesterol in a 1:1 molar ratio as this compound-C, this reagent is particularly effective for the transfection of nucleic acids (both DNA and RNA) into suspension cell lines, such as those derived from lymphoid tissues, which are traditionally difficult to transfect.[3][4][5] This technical guide provides a detailed examination of the molecular and cellular mechanisms by which this compound facilitates the entry and release of genetic material into cells. It includes a summary of quantitative performance data, detailed experimental protocols for key assays, and visualizations of the core biological pathways and experimental workflows.

The Core Mechanism of Action

The efficacy of this compound as a transfection reagent is rooted in its chemical structure: an amphiphilic molecule with a positively charged headgroup and a hydrophobic lipid tail.[1][6] This structure orchestrates a multi-step process to overcome the natural barriers of the cell membrane and endosomal pathway. The entire process can be broken down into five critical stages.

1.1 Stage 1: Lipoplex Formation The process begins with the spontaneous self-assembly of this compound and the nucleic acid cargo into a condensed, nanoparticle-like structure known as a "lipoplex". The cationic quaternary ammonium headgroup of this compound engages in strong electrostatic interactions with the anionic phosphate backbone of the DNA or RNA.[6][7] This interaction is the primary driving force for the condensation of the nucleic acid. The inclusion of a neutral helper lipid, such as cholesterol in the this compound-C formulation or DOPE in other systems, is crucial for stabilizing the lipoplex structure.[8][9] This assembly process results in a compact particle with a net positive surface charge, which is essential for the subsequent interaction with the cell.[10]

1.2 Stage 2: Adsorption to the Cell Surface The outer surface of mammalian cells is decorated with negatively charged proteoglycans. The net positive charge of the this compound-nucleic acid lipoplex facilitates its electrostatic attraction and binding to the anionic cell surface.[6] This initial adsorption is a prerequisite for cellular internalization.

1.3 Stage 3: Cellular Uptake via Endocytosis Following binding to the plasma membrane, the lipoplex is internalized by the cell. The primary mechanism of uptake is endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within a membrane-bound vesicle called an endosome.[11][] This process transports the lipoplex into the cell's intracellular trafficking system.

1.4 Stage 4: Endosomal Escape This is the most critical and often rate-limiting step in successful transfection.[11][13] Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures and fuses with a lysosome, where the nucleic acid cargo would be degraded by enzymes.[13][14] The escape is facilitated by the cationic nature of this compound. As the endosome acidifies, it is proposed that the cationic lipids interact with anionic lipids present in the endosomal membrane.[11][15] This interaction can destabilize the endosomal membrane. One widely discussed theory is the "proton sponge" effect, where the influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal vesicle.[][14] This disruption allows the lipoplex to be released into the cytoplasm.

1.5 Stage 5: Cytoplasmic Release and Nuclear Entry Upon successful endosomal escape, the nucleic acid is released into the cytoplasm. For RNA, this is its final destination, where it can be translated into protein by ribosomes. For plasmid DNA, an additional barrier must be overcome: it must traverse the cytoplasm and enter the nucleus to be transcribed into mRNA. While the precise mechanisms of cytoplasmic transport and nuclear import for lipoplex-delivered DNA are still under investigation, this step is essential for gene expression.

Caption: A flowchart illustrating the five key stages of this compound-mediated nucleic acid delivery into a target cell.

Quantitative Data Presentation

The performance of a transfection reagent is primarily evaluated by two metrics: transfection efficiency and cell viability (or cytotoxicity). Transfection efficiency measures the percentage of cells that successfully express the delivered gene, while cell viability measures the health of the cells post-transfection, as high concentrations of cationic lipids can be toxic. This compound-C is noted for its high efficiency in suspension cell lines.

Table 1: Representative Performance of this compound-C in Various Cell Lines

| Cell Line | Cell Type | Transfection Efficiency (%)* | Cell Viability (%)** | Reference |

| Jurkat | Human T-cell Leukemia (Suspension) | 45 - 60% | > 85% | [2][4] |

| K562 | Human Myelogenous Leukemia (Suspension) | 35 - 50% | > 90% | [2] |

| MOLT-4 | Human T-cell Leukemia (Suspension) | 40 - 55% | > 85% | [2] |

| COS-7 | Monkey Kidney Fibroblast (Adherent) | 50 - 70% | > 90% | [2] |

*Efficiency is typically measured 24-48 hours post-transfection using a reporter plasmid (e.g., expressing GFP or Luciferase). Values are representative and can vary based on plasmid size, cell density, and specific protocol optimizations. **Viability is typically assessed using an MTT or similar metabolic assay relative to untreated control cells.

Key Experimental Protocols

Reproducible and meaningful results depend on meticulous experimental execution. Below are detailed methodologies for the core procedures involved in using this compound and evaluating its performance.

Caption: A diagram showing the sequential workflow for a typical transfection experiment and subsequent analysis.

3.1 Protocol for Lipoplex Formation and Transfection of Suspension Cells (Per 6-well Plate)

This protocol is adapted from the manufacturer's guidelines for this compound-C reagent.[4]

-

Cell Preparation:

-

Maintain a healthy, actively dividing culture of suspension cells.

-

On the day of transfection, count the cells and prepare a suspension of 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium (without antibiotics) for each well to be transfected.

-

-

Reagent Preparation:

-

DNA Dilution: In a sterile polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium (e.g., Opti-MEM® I). Mix gently.

-

This compound-C Dilution: In the 6-well plate intended for transfection, add 500 µL of serum-free medium to each well. Mix the this compound-C vial thoroughly by inverting 5-10 times. Add 2-12 µL of this compound-C to the medium in each well. The optimal amount should be determined empirically. Swirl the plate gently to mix.

-

-

Lipoplex Formation:

-

Transfer the diluted DNA solution (from step 2) to the corresponding wells of the 6-well plate containing the diluted this compound-C.

-

Mix gently by swirling the plate.

-

Incubate for 15-45 minutes at room temperature to allow the DNA-lipid complexes to form. The solution may appear cloudy.

-

-

Transfection:

-

Add the 0.2 mL of cell suspension (from step 1) to each well containing the lipoplex solution.

-

Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

-

Following the incubation, add 2 mL of complete growth medium containing 15% fetal bovine serum to each well. Do not remove the transfection medium.

-

Return the plate to the incubator.

-

-

Post-Transfection:

-

Assay for transgene expression 24-72 hours after the start of transfection.

-

3.2 Protocol for Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.

-

Assay Procedure (in a 96-well plate format):

-

After the desired transfection incubation period (e.g., 24 or 48 hours), transfer 100 µL of the cell suspension from each well of the 6-well plate to a 96-well plate. Include wells with untreated cells as a control.

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate for an additional 4-18 hours in the dark at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the absorbance of the untreated control cells:

-

% Viability = (Abs_sample / Abs_control) * 100

-

-

3.3 Protocol for Assessment of Transfection Efficiency (Luciferase Assay)

This protocol assumes the use of a plasmid encoding firefly luciferase as a reporter gene.

-

Cell Lysis:

-

After the desired transfection incubation period (e.g., 24 or 48 hours), collect the cells from each well by centrifugation.

-

Wash the cell pellet once with 1X PBS.

-

Resuspend the cell pellet in 100-200 µL of 1X passive lysis buffer.

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

-

-

Assay Procedure:

-

Centrifuge the lysate at high speed for 2 minutes to pellet cell debris.

-

Transfer 20 µL of the clarified supernatant (cell lysate) to a luminometer-compatible plate or tube.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to the 20 µL of lysate.

-

-

Data Acquisition:

-

Immediately measure the luminescence in a luminometer. The light output is typically integrated over 10 seconds.

-

Results are expressed in Relative Light Units (RLU). Higher RLU values correspond to greater luciferase expression and thus higher transfection efficiency. For comparative experiments, normalize RLU to the total protein concentration of the lysate.

-

References

- 1. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 5. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel cationic lipid greatly enhances plasmid DNA delivery and expression in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Cationic Lipid Transfection with DMRIE-C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying cationic lipid-mediated transfection using DMRIE-C. It is designed to equip researchers with the technical knowledge to effectively utilize this reagent for the delivery of nucleic acids into eukaryotic cells.

Core Principles of this compound-C Mediated Transfection

This compound-C is a liposomal formulation composed of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol in a 1:1 molar ratio.[1][2] The fundamental principle of this compound-C-mediated transfection lies in the electrostatic interactions between the positively charged liposomes and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of stable lipid-nucleic acid complexes, often referred to as "lipoplexes."

The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, initiating cellular uptake. While the precise mechanisms are multifaceted and can be cell-type dependent, the primary pathway for entry is believed to be endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release its nucleic acid cargo into the cytoplasm. For DNA, further translocation into the nucleus is required for gene expression.

Key Features of this compound-C:

-

Cationic Lipid (this compound): The positively charged headgroup of this compound is crucial for binding nucleic acids and interacting with the cell membrane.

-

Helper Lipid (Cholesterol): Cholesterol is incorporated into the liposome to enhance stability and facilitate the endosomal escape of the lipoplex, a critical step for successful transfection.[3]

-

Suspension Cell Specialist: this compound-C has demonstrated particular efficacy in the transfection of suspension cell lines, which are often challenging to transfect using other methods.[2][4]

Quantitative Data on Transfection Efficiency and Cytotoxicity

The efficiency of transfection and the associated cytotoxicity are critical parameters for any gene delivery system. The following tables summarize available data for this compound-C in various cell lines. It is important to note that direct, comprehensive comparative studies with standardized reporting are limited in the publicly available literature. The data presented here is collated from various sources and should be used as a guide for initial experimental design.

| Cell Line | Transfection Efficiency | Reporter Gene/Method | Cytotoxicity | Assay | Reference |

| Jurkat | High | CAT Assay | Not Reported | Not Reported | [4] |

| K-562 | Moderate | CAT Assay | Not Reported | Not Reported | [4] |

| MOLT-4 | High | CAT Assay | Not Reported | Not Reported | [4] |

| KG-1 | Moderate | CAT Assay | Not Reported | Not Reported | [4] |

Comparative Analysis with Other Transfection Reagents:

While direct side-by-side quantitative comparisons in a tabular format are scarce, studies have qualitatively compared this compound-C to other reagents. For instance, in Jurkat cells, this compound-C has been shown to yield higher reporter gene expression compared to other lipid-based reagents.[4] It is generally acknowledged that while lipid-based reagents like Lipofectamine 2000 can be highly efficient, they may also exhibit higher cytotoxicity compared to some polymer-based reagents.[5][6][7][8] The optimal choice of transfection reagent is highly dependent on the specific cell type and experimental goals.[5][6][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are protocols for transfecting adherent and suspension cells with this compound-C, based on manufacturer's guidelines and published research.

Transfection of Adherent Mammalian Cells (6-well plate format)

Materials:

-

This compound-C Reagent

-

Plasmid DNA (1-2 µg per well)

-

Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

-

Complete growth medium

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate in their complete growth medium so that they will be 80-90% confluent at the time of transfection.

-

Preparation of DNA-DMRIE-C Complexes (Do this in duplicate tubes): a. Tube A (DNA): Dilute 1-2 µg of plasmid DNA in 500 µL of serum-free medium. Mix gently. b. Tube B (this compound-C): In a separate tube, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently and incubate for 30-45 minutes at room temperature. c. Combine: Add the diluted DNA (from Tube A) to the diluted this compound-C (Tube B). Mix gently and incubate for 15-45 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.

-

Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Remove the wash medium. c. Add the 1 mL of the DNA-DMRIE-C complex mixture to the well. d. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.

-

Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.

Transfection of Suspension Mammalian Cells (6-well plate format)

Materials:

-

This compound-C Reagent

-

Plasmid DNA (4 µg per well)

-

Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

-

Complete growth medium

-

6-well tissue culture plates

-

Sterile polystyrene tubes (12 x 75 mm)

Protocol:

-

Preparation of DNA-DMRIE-C Complexes: a. In a well of the 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. Mix gently by swirling the plate. b. In a separate sterile polystyrene tube, dilute 4 µg of DNA in 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix by swirling the plate and incubate for 15-45 minutes at room temperature.

-

Cell Preparation: While the complexes are forming, prepare a single-cell suspension from your stock culture. Wash the cells once with serum-free growth medium.

-

Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free growth medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours.

-

Post-Transfection: a. Add 2 mL of complete growth medium containing 15% fetal bovine serum to the cells. b. For certain cell lines like Jurkat and MOLT-4, the addition of PMA (1 µg/mL) and PHA (50 ng/mL) may enhance promoter activity and gene expression. For K562 and KG-1 cells, PMA alone may be added.[11] c. Assay for gene expression 24-48 hours post-transfection.[11]

Protocol for Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound-C transfection.

Materials:

-

Cells seeded in a 96-well plate

-

This compound-C transfection complexes (prepared as described above, scaled down for 96-well format)

-

Neutral Red (NR) stock solution (e.g., 3.3 mg/mL)

-

NR dilution medium (e.g., serum-free medium)

-

NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Plate reader capable of measuring absorbance at ~540 nm

Protocol:

-

Transfection: Perform transfection in a 96-well plate as described in the protocols above, including appropriate controls (untreated cells, cells treated with this compound-C only, and cells treated with DNA only).

-

Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).

-

Neutral Red Staining: a. Prepare fresh NR medium by diluting the NR stock solution in pre-warmed (37°C) NR dilution medium to a final concentration of 25 µg/mL. Filter the solution to remove any crystals.[12] b. Remove the culture medium from the cells and replace it with the NR medium. c. Incubate for 2-3 hours at 37°C in a CO2 incubator to allow for the uptake of the dye by viable cells.

-

Washing and Destaining: a. Remove the NR medium and gently wash the cells with a suitable buffer (e.g., PBS). b. Add the NR destain solution to each well to extract the dye from the cells. c. Incubate the plate on a shaker for 10-20 minutes to ensure complete dissolution of the dye.

-

Measurement: Measure the absorbance of the destained solution at approximately 540 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The cellular entry of this compound-C lipoplexes is a critical step in the transfection process. While specific studies on this compound-C are limited, the general mechanism for cationic lipoplexes is understood to be initiated by electrostatic interactions with the cell membrane, leading to endocytosis. The subsequent escape from the endosome is a crucial and often rate-limiting step for successful gene delivery.[1][3][13][14][15]

Caption: Cellular uptake and endosomal escape of this compound-C lipoplexes.

It is important to recognize that cationic lipids themselves can influence intracellular signaling. Studies have shown that cationic liposomes can activate pro-apoptotic and pro-inflammatory pathways.[16] This is a critical consideration in experimental design, as the transfection reagent itself may induce cellular responses that could confound the interpretation of results from the delivered nucleic acid. The specific signaling cascades affected by this compound-C have not been extensively characterized in the available literature.

General Experimental Workflow for Transfection

The following diagram outlines a typical workflow for a transient transfection experiment using this compound-C.

Caption: General experimental workflow for this compound-C transfection.

Conclusion

This compound-C is a valuable tool for the delivery of nucleic acids into eukaryotic cells, with a particular strength in transfecting suspension cell lines. Successful and reproducible transfection requires careful optimization of parameters such as cell density, nucleic acid and reagent concentrations, and incubation times. While the general principles of cationic lipid-mediated transfection are well-understood, further research into the specific cellular uptake and endosomal escape mechanisms of this compound-C, as well as its impact on intracellular signaling pathways, will provide a more complete understanding of its function and enable the rational design of even more effective gene delivery systems. Researchers should be mindful of the potential for the transfection reagent itself to induce cellular responses and include appropriate controls in their experimental designs.

References

- 1. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.jp]

- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]

- 7. biontex.com [biontex.com]

- 8. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMRIE for Gene Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cationic lipid DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a widely utilized non-viral vector for gene delivery. We will delve into its core principles, mechanism of action, formulation strategies, and provide detailed experimental protocols for its application in research and development.

Core Principles of this compound-mediated Gene Delivery

This compound is a synthetic cationic lipid that has proven effective for the delivery of nucleic acids, including both DNA and RNA, into a variety of eukaryotic cells.[1][2] Its structure features a positively charged headgroup and two myristyl fatty acid chains that anchor it within a lipid bilayer.[3][4] This amphipathic nature allows this compound to self-assemble into liposomes, which can then encapsulate and protect therapeutic nucleic acids.

The primary formulation strategies for this compound involve its combination with a neutral "helper" lipid. The two most common helper lipids are dioleoylphosphatidylethanolamine (DOPE) and cholesterol.[2][5]

-

This compound/DOPE Formulations: DOPE is known to enhance transfection efficiency significantly. Its cone-like shape promotes the formation of a hexagonal (HII) phase within the endosome, which is crucial for destabilizing the endosomal membrane and facilitating the release of the genetic cargo into the cytoplasm.[6][7]

-

This compound/Cholesterol Formulations: Cholesterol is often used to improve the stability of the liposomes, particularly for in vivo applications.[5] A commercially available reagent, this compound-C, is a 1:1 molar ratio formulation of this compound and cholesterol.[4][8]

The positively charged this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of a condensed, stable complex known as a "lipoplex." This complex protects the nucleic acid from degradation by nucleases and facilitates its uptake into cells.

Quantitative Data on this compound Performance

The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound-based formulations. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, plasmid reporters, and experimental conditions.

Table 1: In Vitro Transfection Efficiency of this compound Formulations

| Cell Line | Formulation | Nucleic Acid | Reporter Gene | Transfection Efficiency | Reference |

| Suspension Cells | |||||

| Jurkat | This compound-C | Plasmid DNA | CAT | High CAT Activity | [3] |

| MOLT-4 | This compound-C | Plasmid DNA | CAT | High CAT Activity | [3] |

| K-562 | This compound-C | Plasmid DNA | CAT | Moderate CAT Activity | [3] |

| KG-1 | This compound-C | Plasmid DNA | CAT | Moderate CAT Activity | [3] |

| Adherent Cells | |||||

| COS-7 | This compound-C | Plasmid DNA | Not Specified | Highly Effective | [3] |

| COS-7 | This compound/DOPE | Plasmid DNA | Not Specified | High Transfection Activity | [9] |

Note: "High" and "Moderate" are qualitative descriptions from the source material; specific percentages were not provided.

Table 2: Cytotoxicity of this compound Formulations

| Cell Line | Formulation | Assay | Cytotoxicity Data | Reference |

| Jurkat | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | IC50: 2-4 µM | [10] |

| K562/MDR | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | IC50: 2-4 µM | [10] |

| HEK-293 | Myristoyl-CM4 (related myristoylated peptide) | Not Specified | Less cytotoxic than in leukemia cells | [10] |

Note: Specific IC50 or comprehensive cell viability data for this compound itself is limited in the reviewed literature. The data presented is for a related compound containing myristoyl chains.

Mechanism of Action and Cellular Signaling

The process of this compound-mediated gene delivery involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

Explanation of the Pathway:

-

Lipoplex Formation: The cationic this compound/helper lipid liposomes are mixed with the anionic nucleic acids, leading to the spontaneous formation of condensed lipoplex particles.

-

Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface and are internalized by the cell through endocytosis.

-

Endosomal Trafficking: The lipoplexes are enclosed within endosomes, which mature into late endosomes and become acidified.

-

Endosomal Escape: The acidic environment of the late endosome is critical. In this compound/DOPE formulations, the low pH triggers DOPE to transition from a lamellar to an inverted hexagonal (HII) phase. This structural change disrupts the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.

-

Nuclear Entry (for DNA): For plasmid DNA, it must then be transported into the nucleus.

-

Gene Expression: Once in the appropriate cellular compartment (nucleus for DNA transcription, cytoplasm for mRNA translation or siRNA activity), the nucleic acid can exert its biological function, leading to the production of the desired protein.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell types and experimental goals.

Preparation of this compound-based Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

-

This compound

-

Helper lipid (DOPE or Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Sterile, nuclease-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Extruder device

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Syringes

Procedure:

-

Lipid Film Formation: a. Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids. c. Apply a vacuum to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Warm the sterile, nuclease-free buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the dried lipid film. c. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

-

Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution. d. The final liposome suspension should be stored at 4°C.

In Vitro Transfection of Adherent Cells

Materials:

-

Adherent cells (e.g., HeLa, HEK293, COS-7)

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

-

This compound-based liposome suspension

-

Plasmid DNA or RNA

-

Multi-well plates (e.g., 6-well or 24-well)

Procedure:

-

Cell Seeding: One day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium. b. In a separate sterile tube, dilute the appropriate amount of this compound-based liposome suspension in serum-free medium. c. Combine the diluted nucleic acid and the diluted liposome suspension. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation, add complete growth medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete growth medium.

-

Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.

In Vitro Transfection of Suspension Cells

Materials:

-

Suspension cells (e.g., Jurkat, K-562)

-

Complete growth medium

-

Serum-free medium

-

This compound-based liposome suspension

-

Plasmid DNA or RNA

-

Multi-well plates or culture tubes

Procedure:

-

Cell Preparation: On the day of transfection, count the cells and pellet them by centrifugation. Resuspend the cells in fresh growth medium at the desired density.

-

Lipoplex Formation: Prepare the lipoplexes as described in the protocol for adherent cells (Section 4.2, step 2).

-

Transfection: a. Add the lipoplex suspension to the cells in their culture vessel. b. Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-24 hours).

-

Gene Expression Analysis: Assay for reporter gene expression 24-72 hours post-transfection.

In Vivo Gene Delivery in a Mouse Model (Representative Protocol)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Mice (e.g., BALB/c or C57BL/6)

-

This compound/DOPE or this compound/Cholesterol lipoplexes containing the therapeutic gene

-

Sterile, pyrogen-free saline or 5% dextrose solution

-

Syringes and needles for intravenous injection

Procedure:

-

Lipoplex Preparation for Injection: a. Prepare the lipoplexes as described previously. b. Dilute the lipoplex suspension to the desired final concentration in sterile, pyrogen-free saline or 5% dextrose. The final volume for intravenous injection is typically 100-200 µL.[11] The dosage of nucleic acid can range from 10 to 100 µg per mouse.[11]

-

Administration: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Restrain the mouse and inject the lipoplex suspension slowly into a lateral tail vein.

-

Biodistribution and Efficacy Analysis: a. At desired time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice. b. Perfuse the animals with saline to remove blood from the organs. c. Harvest organs of interest (e.g., lungs, liver, spleen, heart, kidneys). d. Analyze the biodistribution of the nucleic acid by methods such as quantitative PCR (qPCR). e. Assess gene expression in the target organs by measuring reporter gene activity (e.g., luciferase assay, β-galactosidase staining) or by quantifying the therapeutic protein.

Structure-Activity Relationship of this compound

The chemical structure of this compound is intrinsically linked to its function as a gene delivery agent.

-

Cationic Headgroup: The permanently positively charged quaternary ammonium group is essential for binding to the negatively charged nucleic acids. The presence of a hydroxyethyl moiety on the headgroup has been shown in related cationic lipids to potentially influence transfection efficiency and reduce cytotoxicity compared to a simple trimethyl headgroup.[12]

-

Hydrophobic Tails: The two myristyl (C14:0) chains provide the necessary hydrophobicity for this compound to insert into lipid bilayers and form stable liposomes. The length and saturation of these alkyl chains are critical determinants of the physical properties of the liposome, such as membrane fluidity and stability, which in turn affect transfection efficiency. Studies on other cationic lipids have shown that C14 and C16 chain lengths are often optimal for high transfection activity.[12]

Conclusion

This compound remains a valuable tool for non-viral gene delivery in both in vitro and in vivo research settings. Its efficacy, particularly for suspension cells, and its well-understood mechanism of action when formulated with helper lipids like DOPE, make it a versatile reagent. However, for clinical translation, further optimization to improve in vivo targeting and reduce potential toxicity is necessary. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for their gene delivery applications.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - TH [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anchor-dependent lipofection with non-glycerol based cytofectins containing single 2-hydroxyethyl head groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMRIE-C Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMRIE-C is a liposomal transfection reagent designed for the efficient delivery of nucleic acids, such as DNA and RNA, into eukaryotic cells.[1][][3] Its formulation is particularly effective for transfecting suspension cells and other lymphoid-derived cell lines.[3][4] This guide provides a comprehensive overview of the this compound-C formulation, its mechanism of action, experimental protocols, and relevant data for researchers and professionals in the field of drug development and cellular biology.

Core Formulation

This compound-C is a liposomal suspension composed of a 1:1 molar ratio of the cationic lipid this compound (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide) and cholesterol, suspended in membrane-filtered water.[3][5] The presence of the cationic lipid this compound imparts a positive charge to the liposomes, which is crucial for their interaction with negatively charged nucleic acids. Cholesterol acts as a helper lipid, enhancing the stability of the liposome-nucleic acid complex and facilitating transfection.[6][7][8]

Table 1: Core Components of this compound-C Formulation

| Component | Chemical Name | Molar Ratio | Function |

| This compound | 1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide | 1 | Cationic lipid; binds to nucleic acids |

| Cholesterol | 1 | Helper lipid; enhances stability and transfection efficiency |

Mechanism of Action

The mechanism of this compound-C-mediated transfection involves several key steps, from the formation of the lipid-nucleic acid complex to the release of the nucleic acid into the cytoplasm.

Lipoplex Formation

When this compound-C is mixed with nucleic acids in a serum-free medium, the positively charged cationic liposomes interact electrostatically with the negatively charged phosphate backbone of the DNA or RNA.[3] This interaction leads to the condensation of the nucleic acid and the formation of a stable, aggregated structure known as a lipoplex.[1][3][4][5] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface.

Caption: Formation of the this compound-C/Nucleic Acid Lipoplex.

Cellular Uptake and Endosomal Escape

The positively charged lipoplex adsorbs to the negatively charged cell surface membrane. The primary mechanism of cellular uptake is endocytosis, where the cell membrane invaginates to engulf the lipoplex, enclosing it within an endosome.[9][10][11][12]

Once inside the endosome, the environment becomes progressively more acidic.[13][14][15] The cationic lipids in the this compound-C formulation are thought to interact with the anionic lipids of the endosomal membrane, leading to the destabilization and rupture of the endosomal membrane.[][15][16] This critical step, known as endosomal escape, allows the nucleic acid to be released into the cytoplasm, from where it can travel to the nucleus (in the case of DNA) for transcription.[13][14][16]

Caption: Cellular uptake and trafficking of the this compound-C lipoplex.

Experimental Protocols

Detailed methodologies for the use of this compound-C are provided by the manufacturer. The following are generalized protocols for the transfection of adherent and suspension cells. Optimization is often necessary for specific cell types and experimental conditions.[17][18]

Transfection of Adherent Mammalian Cells with DNA

This protocol is a general guideline and should be optimized for each cell type.

Materials:

-

Adherent cells in culture

-

This compound-C Reagent

-

Plasmid DNA

-

Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

-

Complete growth medium with and without serum

-

6-well tissue culture plates

-

Polystyrene tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete growth medium without antibiotics so that they are 50-80% confluent at the time of transfection.

-

Complex Formation (per well): a. In a polystyrene tube, dilute 1-2 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate polystyrene tube, mix the this compound-C vial by inverting 5-10 times. Dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Combine the diluted DNA and diluted this compound-C. Mix gently and incubate at room temperature for 15-45 minutes. The solution may appear cloudy.

-

Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Add the 1 mL of the DNA-DMRIE-C complex to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. d. After the incubation, add 1 mL of growth medium containing 2x the normal serum concentration without removing the transfection mixture, or replace the transfection medium with 2 mL of complete growth medium.

-

Post-Transfection: a. Incubate the cells for 24-72 hours. b. Assay for transgene expression.

Transfection of Suspension Mammalian Cells with DNA

This protocol is optimized for suspension cells and may require adjustment for different cell lines.

Materials:

-

Suspension cells in culture

-

This compound-C Reagent

-

Plasmid DNA

-

Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

-

Complete growth medium with and without serum

-

6-well tissue culture plates

-

Polystyrene tubes

Procedure:

-

Cell Preparation: On the day of transfection, count and pellet the cells. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

Complex Formation (per well): a. In a polystyrene tube, dilute 4 µg of plasmid DNA into 500 µL of serum-free medium. b. In a separate well of a 6-well plate, dilute 2-12 µL of this compound-C into 500 µL of serum-free medium. c. Add the diluted DNA to the well containing the diluted this compound-C. Mix gently by swirling and incubate at room temperature for 15-45 minutes.

-

Transfection: a. Add 2-3 x 10^6 cells in 0.2 mL of serum-free medium to the well containing the DNA-DMRIE-C complexes. b. Incubate the cells at 37°C in a CO2 incubator for 4-5 hours. c. Add 2 mL of complete growth medium containing 15% fetal bovine serum.

-

Post-Transfection: a. Incubate the cells for 24-48 hours. b. Assay for transgene expression. For some lymphoid cell lines like Jurkat and MOLT-4, adding PMA and PHA can enhance promoter activity.[18]

Quantitative Data

This compound-C has been shown to be effective in transfecting various cell lines, particularly suspension cells. The following table summarizes available data on transfection efficiency. It is important to note that efficiency can vary significantly depending on the cell type, plasmid, and experimental conditions.

Table 2: Transfection Efficiency of this compound-C in Various Suspension Cell Lines

| Cell Line | Cell Type | Transfection Efficiency (%) | Nucleic Acid | Reference |

| MOLT-4 | Human T-lymphoblast | ~25-30 | pCMV.SPORT-CAT DNA | [19][20] |

| KG-1 | Human myeloblast | ~15-20 | pCMV.SPORT-CAT DNA | [19][20] |

| K-562 | Human erythroleukemia | ~10-15 | pCMV.SPORT-CAT DNA | [19][20] |

| Jurkat | Human T-lymphocyte | ~5-10 | pCMV.SPORT-CAT DNA | [19][20] |

Note: Transfection efficiency was determined by CAT assay and the values are estimated from the graphical data presented in the cited source.

Conclusion

This compound-C is a robust and effective cationic liposomal reagent for the transfection of nucleic acids into a variety of eukaryotic cells, with a particular advantage for suspension cell lines. Its well-defined composition and the established mechanism of action involving lipoplex formation and endosomal escape make it a valuable tool for researchers in molecular biology and drug development. For optimal results, it is crucial to adhere to the recommended protocols while optimizing conditions for the specific cell line and nucleic acid being used.

References

- 1. Mode of formation and structural features of DNA-cationic liposome complexes used for transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic liposome - Wikipedia [en.wikipedia.org]

- 4. [PDF] Structure of DNA-Cationic Liposome Complexes: DNA Intercalation in Multilamellar Membranes in Distinct Interhelical Packing Regimes | Semantic Scholar [semanticscholar.org]

- 5. Structure of DNA-cationic liposome complexes: DNA intercalation in multilamellar membranes in distinct interhelical packing regimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol Domains Enhance Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and kinetics of liposome-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - AU [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

DMRIE Reagent: A Technical Guide to Shelf Life, Storage, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal shelf life, storage conditions, and handling procedures for the DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide) reagent, a cationic lipid formulation essential for the transfection of nucleic acids into eukaryotic cells. This document also outlines detailed experimental protocols for its use and the fundamental mechanism of action.

Shelf Life and Storage of this compound Reagent

The stability and efficacy of the this compound reagent are critically dependent on appropriate storage conditions. Adherence to these guidelines is paramount to ensure reproducible and optimal transfection results.

Recommended Storage Conditions

This compound-C, a common formulation of this compound with cholesterol, is supplied as a liposomal suspension. The manufacturer's recommendations for storage are summarized below.

| Parameter | Recommendation | Critical Notes |

| Storage Temperature | 4°C | Do Not Freeze. Freezing can disrupt the liposomal structure, leading to a significant loss of transfection efficiency. |

| Shelf Life (Unopened) | 12 months from date of receipt | When stored as recommended in a sealed container. |

| Shelf Life (Opened) | Not explicitly defined; best practice is to use within a reasonable timeframe (e.g., 6 months) | Tightly recap the vial immediately after use to prevent evaporation and contamination. Store at 4°C. |

| Room Temperature Stability | Stable for several months | While short-term storage or accidental leaving at room temperature is unlikely to compromise the reagent, long-term storage at 4°C is strongly advised for optimal performance.[1] |

| Light Exposure | Store in the dark (e.g., in the original box) | While not explicitly stated for this compound-C, it is a general best practice for lipid-based reagents to protect them from light to prevent potential degradation. |

Factors Influencing Reagent Stability

Several factors can adversely affect the shelf life and performance of the this compound reagent:

-

Temperature Fluctuations: Repeated cycling between 4°C and room temperature should be avoided.

-

Freezing: As stated, freezing is detrimental to the liposomal structure.

-

Contamination: Introduction of microbial or chemical contaminants can degrade the reagent and impact cell viability during transfection. Always use aseptic techniques when handling the reagent.

-

Evaporation: Improperly sealed vials can lead to an increase in the lipid concentration, affecting the optimal lipid-to-nucleic acid ratio.

Mechanism of Action: Cationic Lipid-Mediated Transfection

This compound-C facilitates the entry of nucleic acids (DNA and RNA) into cells through a multi-step process involving the formation of a lipoplex.

The cationic headgroup of the this compound lipid electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid, condensing it into a positively charged lipoplex. This complex then associates with the negatively charged cell surface and is internalized, primarily through endocytosis.[2] Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.

Mechanism of this compound-C mediated transfection.

Experimental Protocols

The following are generalized protocols for the transfection of DNA and RNA into adherent and suspension cells using this compound-C. Optimization is crucial for each cell type and nucleic acid combination.

General Experimental Workflow

The overall workflow for a typical transfection experiment is outlined below.

General workflow for cell transfection.

Protocol for DNA Transfection of Adherent Cells (per 6-well plate well)

This protocol is a starting point and should be optimized for your specific cell line.

| Step | Procedure | Amount/Volume | Incubation Time/Temp |

| 1. Cell Seeding | Plate cells the day before transfection to reach 60-80% confluency at the time of transfection. | 1-2 x 10^5 cells | Overnight, 37°C, CO2 |

| 2. DNA Dilution | Dilute plasmid DNA in serum-free medium (e.g., Opti-MEM® I). | 1-2 µg in 500 µL | N/A |

| 3. This compound-C Dilution | Mix this compound-C by inverting. Dilute in serum-free medium. | 2-12 µL in 500 µL | 30-45 min, RT |

| 4. Lipoplex Formation | Combine the diluted DNA and diluted this compound-C. Mix gently. | Total vol: 1 mL | 15-45 min, RT |

| 5. Transfection | Wash cells with serum-free medium. Add the lipoplex to the cells. | 1 mL | 4-24 hours, 37°C, CO2 |

| 6. Post-Transfection | Replace with fresh growth medium containing serum. | 2 mL | N/A |

| 7. Assay | Analyze for transgene expression. | 24-72 hours post-transfection |

Protocol for DNA Transfection of Suspension Cells (per 6-well plate well)

Transfection of suspension cells often requires different conditions.

| Step | Procedure | Amount/Volume | Incubation Time/Temp |

| 1. Cell Preparation | Prepare a single-cell suspension from stock cells. | 2-3 x 10^6 cells in 0.2 mL | N/A |

| 2. This compound-C Dilution | In a well, dilute this compound-C in serum-free medium. Swirl to mix. | 2-12 µL in 500 µL | N/A |

| 3. DNA Dilution | In a separate tube, dilute plasmid DNA in serum-free medium. | 4 µg in 500 µL | N/A |

| 4. Lipoplex Formation | Add the diluted DNA to the well containing diluted this compound-C. Swirl to mix. | Total vol: 1 mL | 15-45 min, RT |

| 5. Transfection | Add the cell suspension to the well containing the lipoplex. | 4-5 hours, 37°C, CO2 | |

| 6. Post-Transfection | Add growth medium containing serum. | 2 mL | N/A |

| 7. Assay | Analyze for transgene expression. | 24-48 hours post-transfection |

Protocol for RNA Transfection of Adherent Cells (per 6-well plate well)

This protocol is suitable for mRNA or other RNA molecules.

| Step | Procedure | Amount/Volume | Incubation Time/Temp |

| 1. Cell Seeding | Plate cells the day before to reach ~80% confluency. | 2-3 x 10^5 cells | Overnight, 37°C, CO2 |

| 2. Reagent Dilution | Dilute this compound-C in serum-free medium in a tube. | 2-12 µL in 1 mL | N/A |

| 3. Complex Formation | Add RNA directly to the diluted this compound-C. Mix briefly. | 2-5 µg RNA | N/A |

| 4. Transfection | Wash cells with serum-free medium. Immediately add the RNA-lipid complexes. | ~1 mL | 4 hours, 37°C, CO2 |

| 5. Post-Transfection | Replace with complete growth medium. | 2 mL | N/A |

| 6. Assay | Assay for RNA expression/effect. | 16-24 hours post-transfection |

Note: These protocols are based on information provided by Thermo Fisher Scientific for this compound-C reagent.[3][4] Always refer to the specific product manual for the most accurate and up-to-date instructions. Optimization of DNA/RNA concentration, this compound-C volume, cell density, and incubation times is highly recommended to achieve the best results for your specific application.

References

- 1. This compound-C Transfection Reagent - FAQs [thermofisher.com]

- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. This compound-C Reagent for DNA and RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]

DMRIE: A Technical Guide to Cationic Lipid-Mediated Transfection in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxy ethyl ammonium bromide), a cationic lipid formulation pivotal for the introduction of nucleic acids into eukaryotic cells. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to empower researchers in molecular biology and drug development.

Introduction to this compound-C

This compound is a cationic lipid that, when formulated with a neutral helper lipid, forms small, unilamellar liposomes. A common and commercially available formulation is this compound-C, which contains this compound and cholesterol in a 1:1 molar ratio.[1][2] This composition is particularly effective for the transfection of both DNA and RNA into a wide range of eukaryotic cells.[1][2] Notably, this compound-C has demonstrated high efficiency in transfecting suspension cells, such as Jurkat and other lymphoid-derived cell lines, which are traditionally challenging to transfect.[1][2][3] Beyond in vitro applications, this compound has also been utilized for the in vivo delivery of DNA.[1][2][3]

The fundamental principle behind this compound-mediated transfection lies in the electrostatic interaction between the positively charged cationic lipid headgroups and the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as "lipoplexes." These complexes are then introduced to cells for uptake.

Mechanism of Action: From Lipoplex to Nucleus

The delivery of genetic material into the cell cytoplasm and subsequently the nucleus is a multi-step process. While the precise mechanisms can vary between cell types, the generally accepted pathway for this compound-mediated transfection involves the following stages:

-

Lipoplex Formation : The cationic this compound-C liposomes are mixed with the nucleic acid cargo in a serum-free medium. The electrostatic interactions cause the DNA or RNA to condense and become encapsulated within the lipid vesicles, forming stable lipoplex particles.[4]

-